2-[7,7-dimethyl-4-(3-methylphenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
2-[7,7-DIMETHYL-4-(3-METHYLPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound with a unique structure that combines elements of quinoline and benzothiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7,7-DIMETHYL-4-(3-METHYLPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic compounds, halogenated hydrocarbons, and various catalysts to facilitate the formation of carbon-carbon and carbon-heteroatom bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-[7,7-DIMETHYL-4-(3-METHYLPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Useful for altering the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce new functional groups onto the benzothiophene ring .
Scientific Research Applications
2-[7,7-DIMETHYL-4-(3-METHYLPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action for 2-[7,7-DIMETHYL-4-(3-METHYLPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Share the quinoline core structure but differ in functional groups and side chains.
Benzothiophene derivatives: Similar in having the benzothiophene moiety but vary in other structural elements .
Uniqueness
What sets 2-[7,7-DIMETHYL-4-(3-METHYLPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE apart is its unique combination of the octahydroquinoline and benzothiophene structures, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various specialized applications .
Properties
Molecular Formula |
C27H28N2O2S |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
2-[7,7-dimethyl-4-(3-methylphenyl)-2,5-dioxo-3,4,6,8-tetrahydroquinolin-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C27H28N2O2S/c1-16-7-6-8-17(11-16)19-12-24(31)29(21-13-27(2,3)14-22(30)25(19)21)26-20(15-28)18-9-4-5-10-23(18)32-26/h6-8,11,19H,4-5,9-10,12-14H2,1-3H3 |
InChI Key |
QTVPNSUSRZFCHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=O)N(C3=C2C(=O)CC(C3)(C)C)C4=C(C5=C(S4)CCCC5)C#N |
Origin of Product |
United States |
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